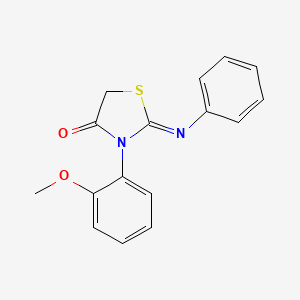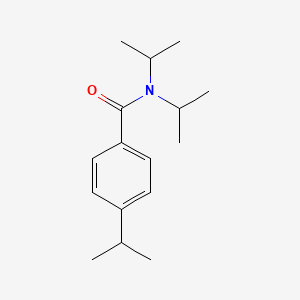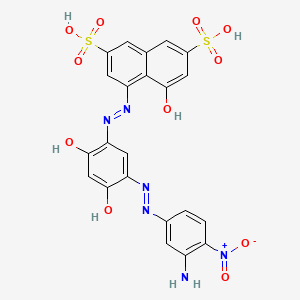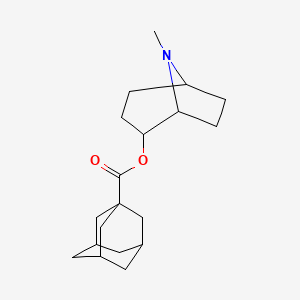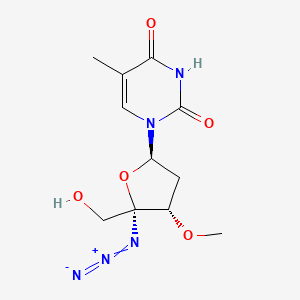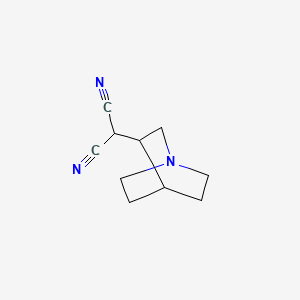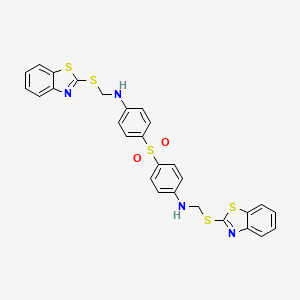
((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Reactants: Phenoxycarbonothioyl chloride, Thiolating agent (e.g., sodium thiolate)
- Conditions: Room temperature, inert atmosphere
- Reaction:
C6H5OCSCl+2RSH→C6H5OCS2R+HCl
Industrial Production Methods
Industrial production of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain product consistency and yield.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene typically involves the reaction of phenol with carbon disulfide and a suitable halogenating agent, such as phosphorus pentachloride (PCl(_{5})). The reaction proceeds through the formation of intermediate compounds, which are subsequently treated with thiolating agents to introduce the thioester groups.
-
Step 1: Formation of Phenoxycarbonothioyl Chloride
- Reaction:
C6H5OH+CS2+PCl5→C6H5OCSCl+POCl3+HCl
Reactants: Phenol, Carbon disulfide, Phosphorus pentachloride
Conditions: Reflux in an inert atmosphere
- Reaction:
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation:
- Reagents: Oxidizing agents such as hydrogen peroxide (H({2})O({2})) or potassium permanganate (KMnO(_{4}))
- Conditions: Mild to moderate temperatures
- Products: Sulfoxides and sulfones
-
Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride (LiAlH({4})) or sodium borohydride (NaBH({4}))
- Conditions: Low temperatures, inert atmosphere
- Products: Thiols and alcohols
-
Substitution:
- Reagents: Nucleophiles such as amines or alkoxides
- Conditions: Room temperature to moderate heating
- Products: Substituted thioesters and ethers
Common Reagents and Conditions
- Oxidizing Agents: Hydrogen peroxide, potassium permanganate
- Reducing Agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Amines, alkoxides
Applications De Recherche Scientifique
Chemistry
In chemistry, ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is explored for its potential as a biochemical probe. Its ability to interact with thiol-containing biomolecules makes it useful in studying protein function and enzyme activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its reactivity with thiol groups suggests possible applications in drug development, particularly in targeting cysteine residues in proteins.
Industry
Industrially, this compound is used in the production of polymers and advanced materials. Its ability to form stable thioester linkages makes it valuable in the synthesis of high-performance materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene involves its interaction with thiol groups in biomolecules. The compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This reactivity is exploited in various applications, from biochemical assays to therapeutic interventions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylcarbonothioylthio)pentanoic acid
- Dithiobenzoic acid
- Phenyl dithiocarbamate
Uniqueness
Compared to similar compounds, ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene stands out due to its multiple thioester groups and phenoxy functionality. This unique structure provides enhanced reactivity and versatility in chemical synthesis and material science applications.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can lead to new discoveries and advancements in multiple disciplines.
Propriétés
Numéro CAS |
66787-03-9 |
|---|---|
Formule moléculaire |
C14H10O2S4 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
O-phenyl (phenoxycarbothioyldisulfanyl)methanethioate |
InChI |
InChI=1S/C14H10O2S4/c17-13(15-11-7-3-1-4-8-11)19-20-14(18)16-12-9-5-2-6-10-12/h1-10H |
Clé InChI |
DGVTWRJWSFKBJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=S)SSC(=S)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


